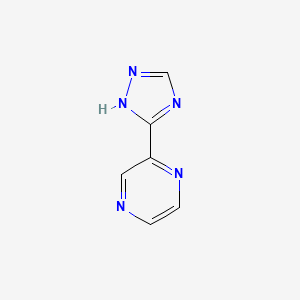
3-methyl-4H-1,4-benzothiazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-4H-1,4-benzothiazine-2-carboxylic acid is a derivative of 1,4-benzothiazine carboxylates . These compounds have wide applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 1,4-benzothiazine carboxylates, including 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid, involves cyclocondensing β-keto esters with 2-aminobenzenethiols using CAN as a catalyst at room temperature . The 1,4-benzothiazine carboxylate is then condensed with guanidine hydrochloride in the presence of sodium methoxide in DMF to obtain new 3-substituted-l-4H-benzo[b][1,4]thiazine-2-carboxyguanidines .Molecular Structure Analysis
The molecular structure of 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid is characterized by the presence of a 1,4-benzothiazine ring. This ring structure is crucial for the biological activities of these compounds .Chemical Reactions Analysis
In the synthesis process, CAN oxidizes aminothiophenol into disulfide and then a nucleophilic attack of the enolic form of β-ketoesters on the disulphide occurs. This results in the formation of 1,4-benzothiazine acetates .Applications De Recherche Scientifique
Antibacterial Activity
Thiazine derivatives, including 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid, exhibit antibacterial properties. Researchers have investigated their effectiveness against bacterial strains, making them potential candidates for novel antibiotics .
Antifungal Agents
These compounds have also demonstrated antifungal activity. Their ability to inhibit fungal growth makes them valuable in the fight against fungal infections .
Antitumor and Anticancer Properties
Thiazine derivatives have been studied for their potential as antitumor and anticancer agents. They exhibit cytotoxic effects on cancer cells, making them interesting candidates for further exploration in cancer therapy .
Antimalarial Activity
Some thiazine derivatives, including 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid, have shown promise as antimalarial agents. Researchers have investigated their efficacy against Plasmodium species, which cause malaria .
Anti-Inflammatory and Analgesic Effects
These compounds possess anti-inflammatory and analgesic properties. They may play a role in managing pain and inflammation, making them relevant in drug development .
Antiviral Potential
Thiazine derivatives have been evaluated for their antiviral activity. Their ability to inhibit viral replication suggests potential applications in antiviral drug development .
Mécanisme D'action
While the exact mechanism of action for 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid is not specified in the retrieved papers, 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally similar, are known to exhibit various pharmacological activities. These activities include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation .
Orientations Futures
Propriétés
IUPAC Name |
3-methyl-4H-1,4-benzothiazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-6-9(10(12)13)14-8-5-3-2-4-7(8)11-6/h2-5,11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOAXNTVRRLPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C2N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4H-1,4-benzothiazine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2827182.png)

![1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B2827185.png)
![4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2827187.png)
![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2827190.png)

![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(4-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2827192.png)
![2-[(4-amino-5-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B2827193.png)